molecular formula C25H27N5O4 B2462271 1-(8-(2-((3-Acetamidophenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide CAS No. 921785-74-2

1-(8-(2-((3-Acetamidophenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide

Cat. No.: B2462271
CAS No.: 921785-74-2
M. Wt: 461.522
InChI Key: XUEUUJGHAPZJQX-UHFFFAOYSA-N
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Description

1-(8-(2-((3-Acetamidophenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C25H27N5O4 and its molecular weight is 461.522. The purity is usually 95%.
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Biological Activity

1-(8-(2-((3-Acetamidophenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide, also known by its CAS number 921785-74-2, is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C25H27N5O4C_{25}H_{27}N_{5}O_{4} with a molecular weight of 461.5 g/mol. The structure features a quinoline moiety linked to a piperidine ring, which is significant for its pharmacological activity.

PropertyValue
CAS Number921785-74-2
Molecular FormulaC25H27N5O4
Molecular Weight461.5 g/mol

Synthesis

The synthesis of this compound involves several steps, typically beginning with the preparation of the quinoline derivative followed by the introduction of the piperidine and carboxamide functionalities. Specific methodologies may vary, but common techniques include condensation reactions and coupling strategies to achieve the desired structure.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, particularly in anti-cancer and antimicrobial domains.

Anticancer Activity

A study published in PubMed highlighted that derivatives of piperidine exhibit significant anti-proliferative effects against various cancer cell lines. For instance, compounds structurally related to our target showed IC50 values in the low micromolar range against HepG2 liver cancer cells, indicating potent activity .

Antimicrobial Properties

Research on similar quinoline-based compounds has demonstrated notable antibacterial and antifungal activities. These compounds often interact with bacterial enzymes or cell membranes, disrupting essential processes. The mechanism typically involves inhibition of nucleic acid synthesis or interference with protein synthesis pathways.

Case Studies

  • Antitumor Activity : A derivative showed an IC50 value of 11.3 μM against HepG2 cells, suggesting effective inhibition of cell proliferation through apoptosis mechanisms .
  • Kinase Inhibition : Molecular docking studies have revealed that related compounds can inhibit key kinases such as VEGFR-2 and ERK-2, which are critical targets in cancer therapy. The compound's ability to bind effectively to these targets suggests a multi-target approach could enhance therapeutic efficacy .

Properties

IUPAC Name

1-[8-[2-(3-acetamidoanilino)-2-oxoethoxy]quinolin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O4/c1-16(31)27-19-5-3-6-20(14-19)28-23(32)15-34-21-7-2-4-17-8-9-22(29-24(17)21)30-12-10-18(11-13-30)25(26)33/h2-9,14,18H,10-13,15H2,1H3,(H2,26,33)(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEUUJGHAPZJQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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